molecular formula C10H12N8O4 B559645 8-Azidoadenosine CAS No. 4372-67-2

8-Azidoadenosine

Cat. No.: B559645
CAS No.: 4372-67-2
M. Wt: 308.25 g/mol
InChI Key: KYJLJOJCMUFWDY-UUOKFMHZSA-N
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Description

8-Azidoadenosine is a modified nucleoside where the adenosine molecule is functionalized with an azido group at the 8-position of the purine ring. This modification imparts unique chemical properties to the molecule, making it valuable in various scientific research applications, particularly in the fields of biochemistry and molecular biology.

Biochemical Analysis

Biochemical Properties

8-Azidoadenosine is especially sensitive towards UV light, which yields an active intermediate to react with several sites of peptide amino acids and to immobilize adenosine within a given receptor pocket . The synthesis and regulation of this compound and its analogs rely on the adenosine binding proteins (ABPs). Dysregulated ABP activity contributes to numerous diseases such as cancer, metabolic disorders, and neurodegenerative diseases .

Cellular Effects

This compound 3′,5′-cyclic monophosphate (8-azido cAMP) was directly detected in living cells, by applying Cu-free azide-alkyne cycloaddition to probe cAMP derivatives by fluorescence light-up . This indicates that this compound can influence cell function by interacting with cAMP, a crucial second messenger in many cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with peptide amino acids. The azido group in this compound can react with these amino acids, leading to the immobilization of adenosine within a given receptor pocket . This interaction is facilitated by the sensitivity of this compound towards UV light .

Temporal Effects in Laboratory Settings

This compound is light-sensitive and hence should be kept in the dark. If protected properly from light, this compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 8-azido- typically involves the introduction of an azido group to the adenosine molecule. One common method is the reaction of adenosine with azide-bearing alkyl amines. This reaction can be facilitated by using appropriate solvents and catalysts to achieve high yields . Another approach involves the bromination of adenosine to yield 8-bromo-adenosine, followed by substitution with sodium azide to form 8-azido-adenosine .

Industrial Production Methods: Industrial production of adenosine, 8-azido- may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for higher yields and purity, often involving multiple purification steps such as chromatography to isolate the desired product.

Comparison with Similar Compounds

Uniqueness: 8-Azidoadenosine is unique due to its specific modification at the 8-position, which allows for versatile applications in click chemistry and photoaffinity labeling. This specificity provides a distinct advantage in studying nucleoside and nucleotide-binding proteins, as well as in the synthesis of bioconjugates .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJLJOJCMUFWDY-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4372-67-2
Record name 8-Azidoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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